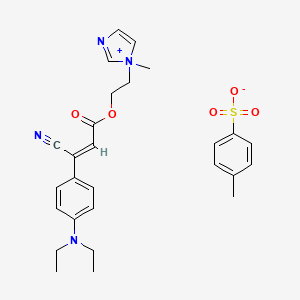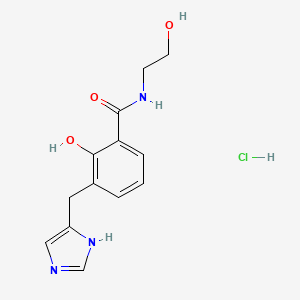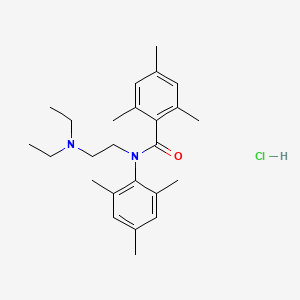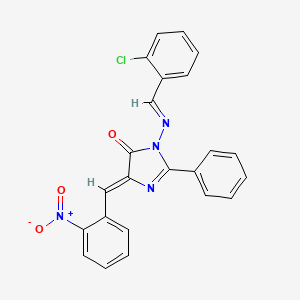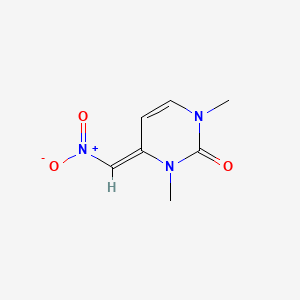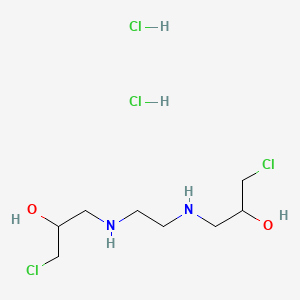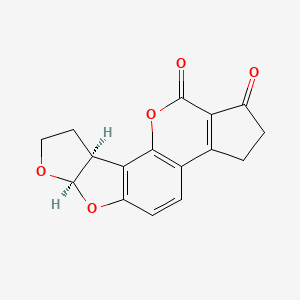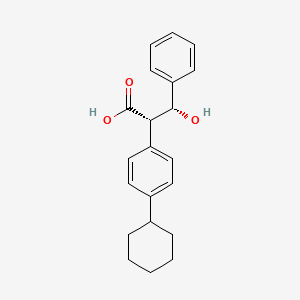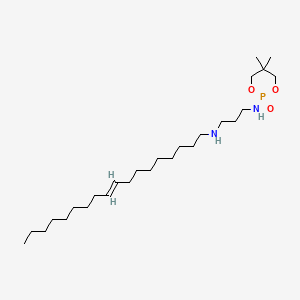
1,3-Propanediamine, N-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-N'-(9Z)-9-octadecenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neopentyl N-3-((oleylamino)propyl)phosphoramidate is a synthetic organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of neopentyl N-3-((oleylamino)propyl)phosphoramidate allows it to interact with biological molecules in specific ways, making it a valuable tool for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neopentyl N-3-((oleylamino)propyl)phosphoramidate typically involves a multi-step process. One common method includes the reaction of neopentyl alcohol with phosphorus oxychloride to form neopentyl phosphorodichloridate. This intermediate is then reacted with oleylamine to produce the desired phosphoramidate compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates .
Industrial Production Methods
Industrial production of neopentyl N-3-((oleylamino)propyl)phosphoramidate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Neopentyl N-3-((oleylamino)propyl)phosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphoramidate oxides, while reduction reactions produce phosphine derivatives. Substitution reactions result in the formation of new phosphoramidate compounds with different substituents .
Scientific Research Applications
Neopentyl N-3-((oleylamino)propyl)phosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of neopentyl N-3-((oleylamino)propyl)phosphoramidate involves its interaction with molecular targets such as enzymes and receptors. The phosphoramidate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular membranes and affect signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Oligonucleotide N3′→P5′ phosphoramidates: These compounds have similar phosphoramidate linkages and are used as antisense agents.
Phosphorothioate oligonucleotides: These compounds have sulfur atoms replacing one of the non-bridging oxygen atoms in the phosphate backbone and are used in antisense and RNA interference applications.
Uniqueness
Neopentyl N-3-((oleylamino)propyl)phosphoramidate is unique due to its specific structure, which allows it to interact with biological molecules in ways that other phosphoramidate compounds cannot. Its neopentyl and oleylamino groups provide distinct steric and electronic properties, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .
Properties
CAS No. |
71426-87-4 |
|---|---|
Molecular Formula |
C26H53N2O3P |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
N'-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-N-[(E)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C26H53N2O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-27-22-20-23-28-32(29)30-24-26(2,3)25-31-32/h11-12,27H,4-10,13-25H2,1-3H3,(H,28,29)/b12-11+ |
InChI Key |
KVXIIQDGZSSCOJ-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCNCCCNP1(=O)OCC(CO1)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCCCNP1(=O)OCC(CO1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


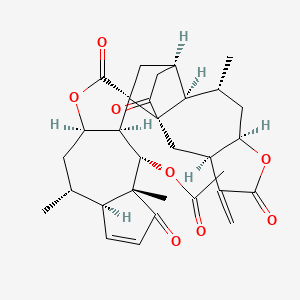
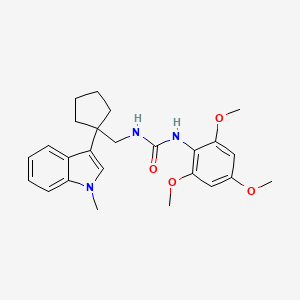
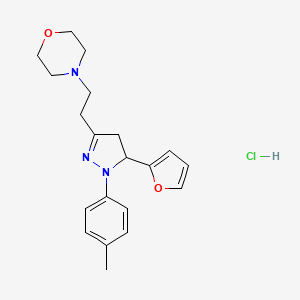
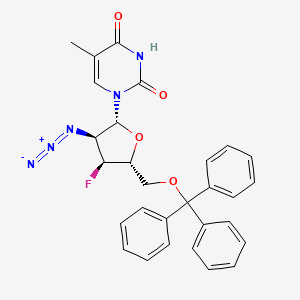
![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
